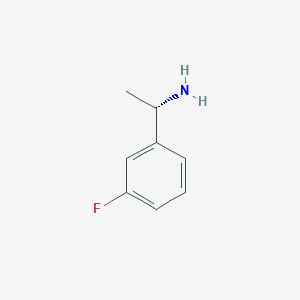

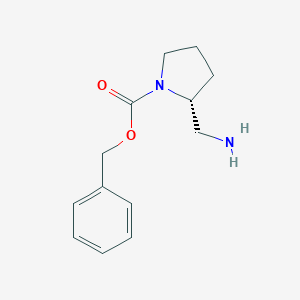

![molecular formula C10H13NO2 B152459 (S)-[(1-苯乙基)氨基]乙酸 CAS No. 78397-14-5](/img/structure/B152459.png)

(S)-[(1-苯乙基)氨基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

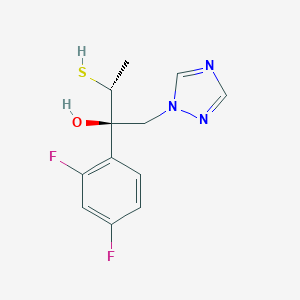

(S)-[(1-Phenylethyl)amino]acetic acid is a derivative of the unnatural amino acid (S) phenyl glycine. It is related to compounds that have significant roles in methylation, detoxication, and antioxidation, and are useful in the pharmaceutical and food industries .

Synthesis Analysis

The synthesis of related amino acids has been reported, such as the synthesis of (S,S)-2-Amino-3-phenylbutyric acid from diethyl (R)-(1-phenylethyl)malonate, which was obtained by desulfurization of the adduct in the stereoselective Michael reaction of (R)-styryl p-tolyl sulfoxide with diethyl malonate . This process demonstrates the methods used to synthesize stereochemically pure amino acids, which could be analogous to the synthesis of (S)-[(1-Phenylethyl)amino]acetic acid.

Molecular Structure Analysis

The molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid derivatives has been studied using X-ray diffraction. For example, the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate includes an indole ring that is essentially planar and is stabilized by hydrogen bonds . This suggests that the molecular structure of (S)-[(1-Phenylethyl)amino]acetic acid would also exhibit specific geometric conformations and stabilization through intermolecular interactions.

Chemical Reactions Analysis

The reactivity of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid, a compound similar to (S)-[(1-Phenylethyl)amino]acetic acid, has been explored. It reacts with alkali metal hydroxides to form coordination polymers, such as lithium and sodium carboxylates, and dipotassium sulfonylamide acetate . These reactions demonstrate the potential for (S)-[(1-Phenylethyl)amino]acetic acid to engage in chemical reactions leading to the formation of complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2-phenyl-2-(p-tolylsulfonylamino)acetic acid have been characterized, including the determination of pKa values in DMSO by cyclic voltammetry . The coordination polymers formed with lithium, sodium, and potassium exhibit interesting geometries, such as a tetracoordinated oxygen atom in a square planar geometry and metal-metal interactions . These findings provide insights into the physical and chemical properties that could be expected for (S)-[(1-Phenylethyl)amino]acetic acid.

科学研究应用

1. 催化和配体合成

- α-磷氨基酸合成:研究了具有手性N取代基的α-磷氨基乙酸类化合物的合成,例如(S)-[(1-苯乙基)氨基]乙酸,以探索其在不对称催化中的潜在应用。尽管它们易于合成且具有潜在的配体应用,但由于对水解和氧化敏感,限制了它们的直接使用。然而,它们在镍催化的乙烯寡聚反应中展现出潜力,暗示可能在不对称配体合成中的应用(Lach等,2016)。

2. 抗氧化和酶抑制研究

- 过渡金属配合物:氨基酸如[1-(氨甲基)环己基]乙酸被用于制备席夫碱配体,当与金属离子反应时,显示出作为抗氧化剂和酶抑制剂的潜力。具体来说,锌配合物表现出显著的对黄嘌呤氧化酶的抑制活性,优于标准药物,表明设计酶抑制剂的途径(Ikram et al., 2015)。

3. 腐蚀抑制

- 氨基酸作为腐蚀抑制剂:研究了氨基酸,包括与(S)-[(1-苯乙基)氨基]乙酸相关的氨基酸,作为腐蚀抑制剂的潜力。该研究探讨了它们在各个阶段的抑制作用,并得出结论,某些氨基酸,如精氨酸,可以作为有效的腐蚀抑制剂。这种理解对于在工业应用中开发保护性涂层和处理方法至关重要(Kaya et al., 2016)。

4. 化学合成和反应性研究

- 转化为羟胺:研究了将主要胺类化合物,包括(S)-[(1-苯乙基)氨基]乙酸,转化为N-单烷基羟胺,探索这些化合物的反应性和潜在应用(Tokuyama et al., 2003)。

- 手性环钯化合物:研究了(S)-[(1-苯乙基)氨基]乙酸与钯化合物的相互作用,揭示了对光学活性环钯化亚胺化合物的合成的见解。这项研究对于理解催化过程和开发新材料至关重要(Albert et al., 2007)。

安全和危害

属性

IUPAC Name |

2-[[(1S)-1-phenylethyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(11-7-10(12)13)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEBVEWGRABHPU-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499840 |

Source

|

| Record name | N-[(1S)-1-Phenylethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-[(1-Phenylethyl)amino]acetic acid | |

CAS RN |

78397-14-5 |

Source

|

| Record name | N-[(1S)-1-Phenylethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

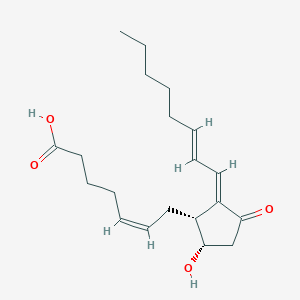

![1-[(2R)-2-Ethynylpyrrolidin-1-yl]ethanone](/img/structure/B152379.png)

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)